N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide
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Description
N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Design and Synthesis for Antibacterial Activity
Novel analogs involving the thiadiazole scaffold have been designed and synthesized, showing promising antibacterial activity. For example, studies have demonstrated that certain derivatives display significant antibacterial potency against pathogens like Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. These findings suggest the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Anticancer Activity
Microwave-Assisted Synthesis and Anticancer Evaluation
Research into thiadiazole and benzamide derivatives has explored their anticancer potential. Microwave-assisted synthesis has produced compounds evaluated against various human cancer cell lines, showing promising anticancer activities. These studies indicate the compounds' potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).
Chemical Synthesis Applications
Innovative Synthesis Techniques
The exploration of new synthetic pathways for thiadiazole derivatives, including cyclosulfamides and various thiadiazole libraries, highlights the compound's versatility. These methodologies provide valuable tools for asymmetric synthesis and the development of drug-like molecules, showcasing the broad utility of these compounds in chemical synthesis (Regainia et al., 2000; Park et al., 2009).
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10(8-4-2-1-3-5-8)14-12-15-13(19)16(20-12)11(18)9-6-7-9/h1-5,9H,6-7H2,(H,14,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXREXGFCJUTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(=O)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.